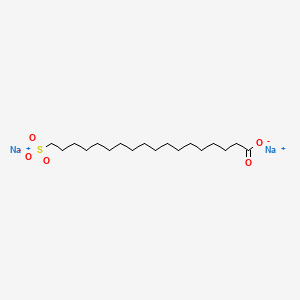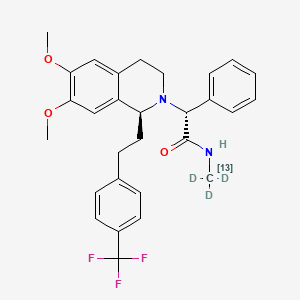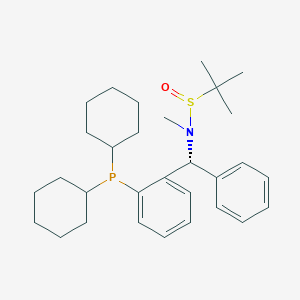![molecular formula C26H32F2 B12298899 Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with difluoro groups and a cyclohexane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and attachment of the cyclohexane moiety. Common synthetic routes may involve:
Formation of Biphenyl Core: This step often involves the coupling of two benzene rings through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of Cyclohexane Moiety: The cyclohexane group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
科学的研究の応用
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane)
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, physical properties, and potential applications. The unique combination of difluoro groups and the cyclohexane moiety in Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl distinguishes it from its analogs and contributes to its specific properties and applications.
特性
分子式 |
C26H32F2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3 |
InChIキー |
MWTNHMQXSIWVJZ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)

![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)


![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
